3,4-Dihydro-2h-pyran-4-yl acetate
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Overview
Description
3,4-Dihydro-2H-pyran-4-yl acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this compound is a derivative of 3,4-Dihydro-2H-pyran. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-4-yl acetate can be synthesized through several methods. One common method involves the reaction of 3,4-Dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound can also be produced from tetrahydrofurfuryl alcohol through a dehydration and ring-expansion process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyran-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyran-4-yl acetate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate or inhibitor, influencing enzyme activity and metabolic pathways. The presence of the pyran ring allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: Another pyran derivative with similar chemical properties but different reactivity.
Tetrahydropyran: A fully saturated pyran derivative used in similar applications.
4H-Pyran: An unsaturated pyran derivative with distinct chemical behavior.
Uniqueness
3,4-Dihydro-2H-pyran-4-yl acetate is unique due to its specific reactivity and the presence of the acetate group, which allows for additional chemical modifications. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
5331-58-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-4-yl acetate |
InChI |
InChI=1S/C7H10O3/c1-6(8)10-7-2-4-9-5-3-7/h2,4,7H,3,5H2,1H3 |
InChI Key |
OCSLMZFGGKPWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCOC=C1 |
Origin of Product |
United States |
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